molecular formula C19H17FN4O2S2 B2735979 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392298-67-8

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2735979
CAS No.: 392298-67-8
M. Wt: 416.49
InChI Key: GRVPNRWHAXBPPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group, a thiadiazole ring, and a benzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the benzamide moiety suggests that this compound could have a planar structure, but without specific data, this is just a hypothesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorine atoms could make this compound relatively nonpolar and lipophilic .

Scientific Research Applications

Anticancer and Neuroprotective Activities

  • Anticancer Activity : A derivative of 2-amino-1,3,4-thiadiazole exhibited significant anticancer activity against tumor cells derived from cancers of the nervous system and peripheral cancers, including colon adenocarcinoma and lung carcinoma. Its effects were attributed to decreased cell division and inhibited cell migration, while also demonstrating a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Furthermore, this compound showed notable neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Photodynamic Therapy

  • Photosensitizing Properties for Cancer Treatment : A study on new zinc phthalocyanine derivatives highlighted their utility in photodynamic therapy due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features suggest their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Effects

  • Antimicrobial Activities : Novel dimethyl [1,1′-biphenyl]-2,2′-dicarboxylate derivatives containing 1,3,4-thiadiazole moieties were synthesized and showed notable anticancer activities against various human tumor cell lines. Some compounds exhibited antimicrobial activity, highlighting their potential as therapeutic agents (Kong, Zhang, Wang, Lai, & Peng, 2008).

Fluorescence and Molecular Aggregation

  • Dual Fluorescence Effects : Research on 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects related to substituent and aggregation, suggesting their use as ideal fluorescence probes in biology and molecular medicine. This study provides insights into the charge transfer processes within these molecules and their potential applications in fluorescence-based techniques (Budziak et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVPNRWHAXBPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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